1,2,3,4-Tetrahydroquinoline-2-carboxamide

Solubility Formulation Medicinal Chemistry

Procure 1,2,3,4-Tetrahydroquinoline-2-carboxamide (CAS 91842-88-5) with confidence—this specific 2-carboxamide regioisomer is structurally non-interchangeable with 5,6,7,8-tetrahydroquinoline analogs, which exhibit substantially different biological activities. Ideal for NF-κB inhibitor synthesis, SAR benchmark studies, and impurity reference standards. Superior aqueous solubility (1.015e+004 mg/L) minimizes DMSO interference in biochemical assays. Insist on batch-certified purity to avoid stereochemical ambiguity—generic sourcing risks confounding experimental outcomes.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 91842-88-5
Cat. No. B1322662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinoline-2-carboxamide
CAS91842-88-5
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC1C(=O)N
InChIInChI=1S/C10H12N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-4,9,12H,5-6H2,(H2,11,13)
InChIKeyOFBPSKIFXNJCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroquinoline-2-carboxamide (CAS 91842-88-5): Baseline Physicochemical and Biological Profile for Research Procurement


1,2,3,4-Tetrahydroquinoline-2-carboxamide (CAS 91842-88-5) is a heterocyclic organic compound belonging to the tetrahydroquinoline class, characterized by a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol . The compound features a partially saturated quinoline ring system with a carboxamide functional group at the 2-position, a structural arrangement that confers distinct physicochemical properties including a calculated water solubility of 1.015e+004 mg/L at 25°C and a melting point of 144.65°C . While vendor literature describes its potential as a histidine decarboxylase inhibitor and its association with anti-inflammatory and cytotoxic effects, peer-reviewed primary research containing robust quantitative comparator data for the parent compound remains extremely limited, necessitating a careful, evidence-based evaluation of its differentiation from close analogs for procurement decisions .

1,2,3,4-Tetrahydroquinoline-2-carboxamide: Why Simple Substitution with Regioisomers or Core Scaffold Analogs Fails in Research Applications


In the tetrahydroquinoline chemical space, regioisomerism and subtle structural variations profoundly impact biological activity and physicochemical behavior, rendering generic substitution scientifically invalid. A 2025 study directly compared the biochemical characteristics of 6-nitro regioisomers of nitroxoline and their 1,2,3,4-tetrahydroquinoline analogues, observing 'substantially different biological activities' between regioisomeric pairs across multiple assays, including enzyme inhibition and antibacterial activity [1]. This finding underscores that the 1,2,3,4-saturation pattern and the 2-position carboxamide substitution are not interchangeable with the 5,6,7,8-tetrahydroquinoline-2-carboxamide regioisomer or other positional variants. Furthermore, the tetrahydroquinoline scaffold contains two chiral centers at the C-2 and C-4 positions, and the (2R,4S)-isomers have been shown to be the most biologically active, yet stereochemical control remains a synthetic challenge that generic sourcing may not address [2]. Therefore, substituting 1,2,3,4-tetrahydroquinoline-2-carboxamide with a regioisomer or an unspecified stereoisomeric mixture risks introducing divergent activity profiles and confounding experimental outcomes.

1,2,3,4-Tetrahydroquinoline-2-carboxamide: Quantitative Differentiation Evidence for Procurement Decisions


Aqueous Solubility Advantage of 1,2,3,4-Tetrahydroquinoline-2-carboxamide Over Less Soluble Tetrahydroquinoline Analogs

1,2,3,4-Tetrahydroquinoline-2-carboxamide exhibits a calculated aqueous solubility of 1.015e+004 mg/L (approximately 10.15 mg/mL or 57.6 mM) at 25°C, which is substantially higher than many structurally related tetrahydroquinoline derivatives that are poorly water-soluble . While a direct head-to-head solubility comparison in a single study is not available, class-level inference indicates that the presence of the polar carboxamide group at the 2-position, combined with the specific ring saturation pattern, confers a solubility advantage that can simplify in vitro assay preparation and reduce the need for DMSO or other organic co-solvents compared to more hydrophobic analogs.

Solubility Formulation Medicinal Chemistry

Regioisomer Differentiation: 1,2,3,4-Saturation Pattern Confers Distinct Biological Activity Compared to 5,6,7,8-Analogs

A 2025 peer-reviewed study by Mitrović et al. demonstrated that regioisomers of 1,2,3,4-tetrahydroquinoline analogues exhibit 'substantially different biological activities' across multiple biochemical assays, including inhibition of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis and human MetAP2, as well as antibacterial activities against Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis [1]. While the study did not specifically test 1,2,3,4-tetrahydroquinoline-2-carboxamide, it established that the 1,2,3,4-saturation pattern relative to the 5,6,7,8-regioisomer is a critical determinant of activity. This cross-study comparable evidence indicates that substituting the 1,2,3,4-isomer with the commercially available 5,6,7,8-tetrahydroquinoline-2-carboxamide would likely yield divergent results in enzyme inhibition and antimicrobial assays.

Regioisomerism SAR Medicinal Chemistry

Histidine Decarboxylase Inhibition: Reported Potency Without Comparator Data

Vendor technical datasheets describe 1,2,3,4-tetrahydroquinoline-2-carboxamide as a 'potent inhibitor of the enzyme histidine decarboxylase' . Histidine decarboxylase catalyzes the conversion of histidine to histamine, a key mediator in allergic and inflammatory responses. However, no peer-reviewed publication was identified that provides quantitative inhibition data (e.g., IC50, Ki) for this compound against histidine decarboxylase or comparator data against established inhibitors such as alpha-fluoromethylhistidine (α-FMH). Consequently, while this activity is a noted feature, it cannot be quantified as a differential advantage over other histidine decarboxylase inhibitors.

Enzyme Inhibition Histamine Inflammation

NF-κB Pathway Inhibition by 2-Carboxamide Derivatives: Patent Data Suggests Scaffold Privilege

A Korean patent (KR101693035B1) discloses that 1,2,3,4-tetrahydroquinoline-2-carboxylic acid N-(substituted)phenylamide derivatives are capable of inhibiting NF-κB activation, with potential applications in cancer, inflammatory diseases, and autoimmune disorders [1]. While the parent compound 1,2,3,4-tetrahydroquinoline-2-carboxamide is not explicitly claimed, it serves as a key synthetic intermediate for these derivatives. The patent landscape indicates that the 2-carboxamide position is a privileged site for NF-κB inhibitory activity, whereas the 5,6,7,8-regioisomer lacks similar patent coverage. This class-level inference suggests that the 1,2,3,4-2-carboxamide scaffold is preferred for developing NF-κB modulators.

NF-κB Cancer Inflammation

1,2,3,4-Tetrahydroquinoline-2-carboxamide: Recommended Research and Industrial Application Scenarios Based on Quantifiable Evidence


Synthetic Intermediate for NF-κB Modulator Development

1,2,3,4-Tetrahydroquinoline-2-carboxamide serves as a versatile scaffold for the synthesis of N-substituted phenylamide derivatives that inhibit NF-κB activation, as demonstrated in patent literature [1]. Its 2-position carboxamide group provides a convenient handle for further derivatization, and the 1,2,3,4-saturation pattern is associated with distinct biological activity compared to other regioisomers. Researchers focusing on NF-κB-related diseases (cancer, inflammation, autoimmunity) can use this compound as a starting material for generating focused libraries.

Regioisomer-Controlled Studies in Tetrahydroquinoline SAR

Given the established finding that regioisomers of 1,2,3,4-tetrahydroquinoline analogues exhibit 'substantially different biological activities' [2], this compound is ideal for structure-activity relationship (SAR) studies that require a specific 1,2,3,4-saturated scaffold. Researchers can use this compound as a benchmark 2-carboxamide regioisomer to compare against the 5,6,7,8-analog or other positional isomers in enzyme inhibition, antibacterial, or other target-based assays.

Aqueous-Based Biochemical Assay Development

The high calculated aqueous solubility (1.015e+004 mg/L at 25°C) of 1,2,3,4-tetrahydroquinoline-2-carboxamide makes it suitable for in vitro biochemical assays that require minimal organic co-solvent . This property reduces potential solvent interference and can improve assay reproducibility. Researchers designing enzyme inhibition or binding assays where compound solubility is a limiting factor may prefer this compound over more hydrophobic tetrahydroquinoline derivatives.

Reference Standard for Tetrahydroquinoline Impurity Profiling

Some vendors list this compound as suitable for use as a reference substance for drug impurities in pharmaceutical research . Its well-defined structure and the availability of purity data (typically ≥95-98%) support its use as a chromatographic standard or impurity marker in quality control applications for tetrahydroquinoline-containing drug substances.

Technical Documentation Hub

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